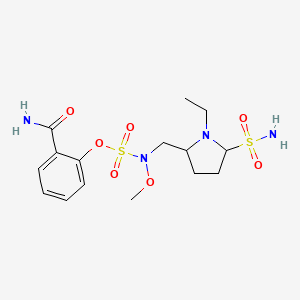
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is a complex organic compound with potential applications in various fields of science and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the carbamoylphenyl group, followed by the introduction of the sulfamoylpyrrolidinyl group through a series of reactions such as nucleophilic substitution or addition reactions. The final step involves the incorporation of the methoxy sulfamate group under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(ethoxy)sulfamate
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(propoxy)sulfamate
Uniqueness
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets differently than ethoxy or propoxy analogs.
属性
分子式 |
C15H24N4O7S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
(2-carbamoylphenyl) N-[(1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl]-N-methoxysulfamate |
InChI |
InChI=1S/C15H24N4O7S2/c1-3-18-11(8-9-14(18)27(17,21)22)10-19(25-2)28(23,24)26-13-7-5-4-6-12(13)15(16)20/h4-7,11,14H,3,8-10H2,1-2H3,(H2,16,20)(H2,17,21,22) |
InChI 键 |
USWYAZANKWJOAO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(CCC1S(=O)(=O)N)CN(OC)S(=O)(=O)OC2=CC=CC=C2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)

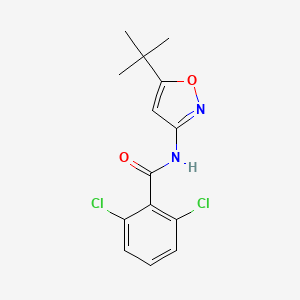
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
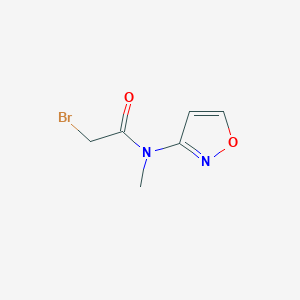

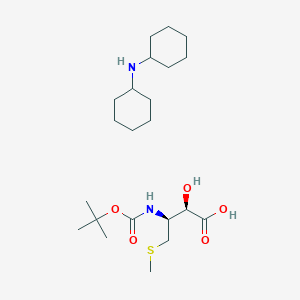
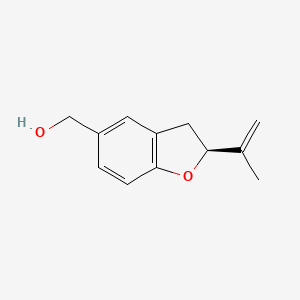
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
